5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-8(2)11-10(12-9(7)14)13-3-5-15-6-4-13/h3-6H2,1-2H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTJHIKWYPKTQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809254 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Contextualization of Pyrimidinone Scaffolds in Chemical Biology Research
The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Pyrimidine (B1678525) derivatives are integral to numerous cellular processes and are key components of nucleosides, vitamins, and alkaloids. This inherent biological relevance has made the pyrimidine framework a focal point for the design of novel therapeutic agents.
Research has demonstrated that pyrimidinone derivatives possess a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govnih.gov Their ability to interact with a variety of biological targets, such as enzymes and receptors, underscores their versatility in drug design. The continual exploration of novel pyrimidinone analogs is a testament to their enduring importance in the quest for new medicines.
Importance of Morpholine Moiety in Heterocyclic Chemistry Research
The morpholine (B109124) ring is another cornerstone of heterocyclic chemistry with significant applications in drug discovery. nih.gov Its inclusion in a molecule can impart favorable physicochemical properties, such as improved solubility and metabolic stability. Morpholine and its derivatives are found in numerous approved drugs and have been extensively studied for their diverse pharmacological effects, including anticancer, anti-inflammatory, and analgesic activities. nih.gov
The presence of both a secondary amine and an ether functional group within the morpholine structure allows for a range of chemical interactions, including hydrogen bonding, which can be crucial for binding to biological targets. nih.gov The morpholine moiety is often incorporated into lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles.
Overview of Research Trajectories for Novel Chemical Entities
The discovery and development of novel chemical entities are guided by several strategic trends in medicinal chemistry. A significant focus is on the design of hybrid molecules that combine two or more pharmacophores to create a single entity with potentially enhanced or synergistic biological activity. arabjchem.org This approach can lead to the development of compounds with improved efficacy and reduced side effects.
Another key trajectory is the exploration of structure-activity relationships (SAR) to understand how chemical modifications to a core scaffold influence biological activity. This iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of lead compounds. Furthermore, there is a growing emphasis on the development of selective inhibitors for specific biological targets, such as kinases, which are often implicated in disease pathways. mdpi.com
Rationale for Investigating 5,6 Dimethyl 2 Morpholino 4 1h Pyrimidinone
Established Synthetic Pathways for Pyrimidinone Cores
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These can be broadly categorized into cyclization and condensation reactions, which construct the heterocyclic ring from acyclic precursors.
Cyclization reactions are a cornerstone of pyrimidine (B1678525) synthesis, involving the formation of the six-membered ring from one or more acyclic components. A common strategy is the [3+3] cycloaddition, where a three-atom fragment reacts with another three-atom fragment to form the ring. For instance, the pyrimidine ring can be formed from acetylacetone (B45752) and urea (B33335) through this type of cycloaddition. Another approach involves the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, to yield pyrimidine derivatives.
The choice of precursors is critical and dictates the substitution pattern of the final pyrimidinone. Key precursors often include:
Amidines or Urea/Thiourea: These provide the N1-C2-N3 fragment of the pyrimidine ring. Guanidine can also be used to introduce an amino group at the C2 position.
β-Dicarbonyl Compounds: Molecules like β-ketoesters or 1,3-diketones provide the C4-C5-C6 fragment.
Nitriles and Ketones: In some syntheses, nitriles can act as electrophiles in copper-catalyzed cyclization reactions with ketones to form the pyrimidine ring.
These reactions often require specific catalysts and conditions to proceed efficiently, with advancements leading to methods that are eco-friendly and high-yielding.
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a classic and widely studied multicomponent reaction for synthesizing 3,4-dihydropyrimidin-2(1H)-ones. The reaction is a one-pot condensation of three key components: an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. This acid-catalyzed reaction provides an efficient route to the dihydropyrimidinone core, which can be subsequently oxidized to the corresponding pyrimidinone.
The mechanism of the Biginelli reaction involves a series of bimolecular reactions. A widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enolate to the iminium ion. The final step is a ring-closing condensation with the elimination of a water molecule to afford the dihydropyrimidinone product.
Over the decades, numerous modifications and improvements have been made to the original Biginelli protocol to enhance yields and expand its scope. These advancements include the use of various Lewis and Brønsted acid catalysts, ionic liquids, and microwave-assisted synthesis.
| Catalyst | Reaction Conditions | Key Feature | Reference |
|---|---|---|---|
| Brønsted/Lewis Acids (e.g., HCl, BF3) | Acid catalysis, often in ethanol | Classic method for promoting condensation. | |
| Ammonium chloride | Solvent-free conditions | Efficient catalysis for good yields. | |
| 12-Tungstophosphoric acid (PW) | Solvent-free, acid catalysis | Used with acylals as aldehyde substitutes. | |
| Yeast | Enzymatic catalysis | A green chemistry approach yielding high yields. | |
| Ionic Liquids (e.g., [C3SO3HDoim]HSO4) | Solvent-free, microwave assistance | Efficient and green synthesis method. |
Introduction of the Morpholine Substituent at the Pyrimidinone C2 Position
The morpholine moiety is a valuable pharmacophore in drug design, often added to a core structure to improve pharmacokinetic properties like solubility and brain permeability. Its introduction at the C2 position of a pyrimidinone ring is typically achieved post-cyclization via nucleophilic substitution.
The most common strategy for introducing the morpholine ring involves a nucleophilic aromatic substitution (SNAr) reaction. This process requires a pyrimidinone precursor equipped with a good leaving group, typically a halogen atom like chlorine, at the C2 position. Morpholine, with its secondary amine, acts as a potent nucleophile. The nitrogen atom of the morpholine ring attacks the electron-deficient C2 carbon of the pyrimidine ring, leading to the displacement of the leaving group.
The general reaction is as follows: 2-Chloro-5,6-dimethyl-4(1H)-pyrimidinone + Morpholine → this compound + HCl
This type of substitution is a well-established method for functionalizing heterocyclic rings.
The success of the nucleophilic substitution reaction is highly dependent on the reaction conditions. The reaction is often performed in a suitable solvent that can dissolve the reactants and facilitate the reaction. A base is typically required to neutralize the acid (e.g., HCl) generated during the reaction, which would otherwise protonate the morpholine, rendering it non-nucleophilic.
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Solvent | Ethanol, Dimethylformamide (DMF), Dioxane | Provides a medium for the reaction. | |
| Temperature | Reflux or elevated temperatures (e.g., 130°C) | Increases reaction rate to overcome the activation energy. | |
| Base | Potassium tert-butoxide (t-BuOK), Triethylamine | Neutralizes the acid byproduct and prevents protonation of the nucleophile. | |
| Catalyst | Copper(I) iodide (CuI) | May be used in some cases to facilitate the substitution on less reactive substrates. |
Strategies for Methyl Group Introduction at C5 and C6 of the Pyrimidinone Ring
The 5,6-dimethyl substitution pattern of the target compound is not typically introduced via modification of a pre-formed pyrimidine ring. Instead, the methyl groups are incorporated from the outset by selecting an appropriate acyclic precursor for the initial ring-forming cyclization reaction.
The key is to use a β-dicarbonyl compound or an equivalent precursor that already contains two adjacent methyl groups, which will become the C5 and C6 substituents of the pyrimidinone ring. A prime example of such a precursor is 2,3-butanedione (B143835) (also known as diacetyl).
When 2,3-butanedione is used as the 1,3-dicarbonyl equivalent in a condensation reaction with urea or a urea derivative, the two methyl groups are positioned correctly to form the 5,6-dimethylpyrimidinone core upon cyclization. This approach ensures the regioselective placement of the methyl groups, which would be difficult to achieve through direct methylation of the pyrimidinone ring, as such reactions often lack selectivity and can lead to a mixture of products or N-methylation. The synthesis of related 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives also relies on starting materials that already contain the desired dimethyl arrangement.
Derivatization and Analog Generation of the this compound Scaffold
The generation of analogs from the this compound scaffold is crucial for exploring and optimizing its potential as a bioactive agent. Derivatization strategies primarily target three key regions of the molecule: the nitrogen atoms of the pyrimidinone ring, the morpholine ring system, and the peripheral methyl groups at the C5 and C6 positions.
Functionalization at Pyrimidinone Nitrogen Atoms
The nitrogen atoms of the pyrimidinone ring (N1 and N3) present key opportunities for structural modification through alkylation and arylation reactions. These modifications can significantly influence the compound's steric and electronic properties, which in turn can affect its biological activity and pharmacokinetic profile.
N-Alkylation and N-Arylation:
While direct N-alkylation of this compound is not extensively documented in publicly available literature, synthetic routes for analogous structures provide a foundational understanding. For instance, the synthesis of 3-methyl-1-(substituted benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives has been achieved through the reaction of 3-methyl-6-chlorouracil with various benzyl (B1604629) bromides. nih.gov This suggests a viable strategy for introducing substituents at the N1 position of the this compound core, likely proceeding through a nucleophilic substitution reaction where the pyrimidinone nitrogen acts as the nucleophile.
General conditions for such reactions often involve the use of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov The choice of alkylating or arylating agent is broad, allowing for the introduction of a wide array of functional groups.
| Reagent | Conditions | Position of Functionalization | Reference |
| Substituted Benzyl Bromides | DIPEA, THF | N1 | nih.gov |
This table is based on analogous structures and suggests potential synthetic pathways.
Modifications of the Morpholine Ring System
The morpholine ring is a common feature in many bioactive compounds, valued for its ability to improve aqueous solubility and metabolic stability. nih.gove3s-conferences.org Modifications to this ring system can be undertaken to fine-tune these properties or to introduce new interaction points with biological targets.
Strategies for morpholine modification can include:
Ring Opening: Under specific conditions, the morpholine ring can be opened to yield linear amino alcohol derivatives. This fundamentally alters the conformation and polarity of the substituent at the C2 position of the pyrimidinone.
Substitution on the Morpholine Ring: While less common, the introduction of substituents on the carbon atoms of the morpholine ring can be achieved through more complex multi-step synthetic sequences, often starting from substituted morpholine precursors.
Bioisosteric Replacement: The entire morpholine moiety can be replaced with other cyclic amines, such as piperidine, piperazine, or thiomorpholine, to explore the impact of different ring sizes, heteroatom compositions, and basicity on biological activity. The synthesis of various 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives showcases the introduction of the morpholine moiety via substitution reactions, a strategy that could be adapted for introducing alternative cyclic amines. nih.gov
Substitution on Peripheral Positions for Structure-Activity Relationship (SAR) Studies
Key modifications for SAR studies include:
Varying Alkyl Chain Length: Replacing the methyl groups with ethyl, propyl, or other small alkyl chains can explore the impact of increased steric bulk in this region.
Introduction of Functional Groups: The methyl groups can be replaced with a variety of other substituents to introduce different electronic and hydrogen-bonding properties. For example, replacing a methyl group with a trifluoromethyl group can significantly alter the electronic nature of the pyrimidine ring. cardiff.ac.uk
Cyclization: The substituents at the C5 and C6 positions can be part of a fused ring system, as seen in analogs like 5,6,7,8-tetrahydrobenzo e3s-conferences.orgresearchgate.netthieno[2,3-d]pyrimidines. nih.gov This rigidifies the structure and explores a different chemical space.
The SAR of related pyrimidine derivatives has shown that even minor changes in substitution at these positions can have a profound impact on biological activity and selectivity. cardiff.ac.uk For example, in a series of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, the nature of the substituent at the C5 position was found to be critical for achieving selectivity. cardiff.ac.uk
| Modification Site | Example Modification | Potential Impact on SAR | Reference |
| C5/C6-Methyl Groups | Replacement with larger alkyl groups | Probing steric tolerance | cardiff.ac.uk |
| C5/C6-Methyl Groups | Introduction of electron-withdrawing groups (e.g., CF3) | Altering electronic properties | cardiff.ac.uk |
| C5/C6-Positions | Incorporation into a fused ring system | Rigidification of the scaffold | nih.gov |
This table provides examples of potential modifications based on SAR studies of related pyrimidine scaffolds.
Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic methods are fundamental to elucidating the molecular structure of novel compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are employed to provide detailed information about the molecule's atomic connectivity.
In ¹H NMR studies of related pyrimidine-morpholine hybrids, the protons of the morpholine ring typically appear as distinct multiplets. frontiersin.org For instance, the protons adjacent to the oxygen atom are expected to be downfield compared to those adjacent to the nitrogen atom. The two methyl groups at the 5- and 6-positions of the pyrimidinone ring would likely present as sharp singlet signals in the upfield region of the spectrum. nih.gov The NH proton of the pyrimidinone ring would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. sci-hub.st
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The spectrum would be expected to show signals for the carbonyl carbon (C4) of the pyrimidinone ring at a significantly downfield position. The carbons of the methyl groups would appear at the upfield end of the spectrum, while the carbons of the morpholine and pyrimidine rings would resonate in the intermediate region. nih.govrsc.org
Table 1: Expected ¹H NMR Chemical Shifts for Key Functional Groups in Pyrimidinone Derivatives
| Functional Group | Expected Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Pyrimidinone NH | Variable, broad | Singlet |
| Morpholine (-CH₂-O) | ~3.7-3.9 | Triplet/Multiplet |
| Morpholine (-CH₂-N) | ~3.5-3.7 | Triplet/Multiplet |
Note: Data is generalized from various pyrimidinone and morpholine derivatives. frontiersin.orgnih.govmdpi.com
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum provides characteristic vibrational frequencies for specific bonds.
Key expected absorptions include a strong band corresponding to the C=O (carbonyl) stretching of the pyrimidinone ring. The N-H stretching vibration of the ring would also be visible. asianpubs.org The presence of the morpholine moiety would be confirmed by C-O-C (ether) stretching bands. The aliphatic C-H stretching and bending vibrations from the methyl and morpholine groups would also be prominent in the spectrum. frontiersin.org In studies of the closely related compound 2-amino-5,6-dimethyl-4-hydroxypyrimidine, IR analysis was crucial in suggesting the presence of different tautomeric forms in the solid state. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (ring) | Stretching | 3200-3400 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O (pyrimidinone) | Stretching | 1640-1690 |
| C=C / C=N (ring) | Stretching | 1550-1650 |
Note: Ranges are based on typical values for the indicated functional groups in similar heterocyclic systems. frontiersin.orgasianpubs.org
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI-MS) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the exact molecular formula, confirming the elemental composition against the theoretical value. rsc.org This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Absolute Stereochemistry and Conformation
Furthermore, this method is crucial for studying intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state. researchgate.net In a study on 2-amino-5,6-dimethylpyrimidin-4-one, a very close structural analog, X-ray crystallography was used to identify two different tautomeric forms in the solid state, revealing distinct one-dimensional and three-dimensional hydrogen-bonding motifs. nih.govresearchgate.net This highlights the power of crystallography in revealing subtle structural details that have significant chemical implications.
Chromatographic Purity Assessment Methods
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of synthesis reactions and to get a preliminary indication of product purity. frontiersin.org The compound's retention factor (Rf) value is characteristic for a given solvent system.
Column Chromatography: Preparative column chromatography, often using silica (B1680970) gel, is a standard method for purifying the synthesized compound from starting materials and by-products. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the quantitative determination of purity. By using a calibrated detector and a suitable column and mobile phase, the percentage purity of a sample can be accurately determined. In analyses of related morpholino-pyrimidine derivatives, HPLC has been used to confirm purities greater than 97%. mdpi.com
Tautomeric Considerations and Equilibrium Studies of the Pyrimidinone Ring
The pyrimidinone ring is known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. chemicalbook.com For 4(1H)-pyrimidinone systems, the primary equilibrium is between the keto (amide) form and the enol (hydroxy) form, known as lactam-lactim tautomerism.
Derivatives of 4-hydroxypyrimidine (B43898) can exist in different keto forms depending on the position of the proton on the ring nitrogens (e.g., 1H-keto vs. 3H-keto). nih.gov While the hydroxy (enol) form is often favored in the gas phase, theoretical and experimental studies show a strong preference for the keto tautomer in solution and in the solid state. researchgate.netchemicalbook.com
In the case of 2-amino-5,6-dimethylpyrimidin-4-one, researchers have successfully crystallized and structurally characterized both the 1H-keto tautomer and a co-crystal containing a 1:1 ratio of the 1H-keto and 3H-keto tautomers. nih.govresearchgate.net This was achieved through recrystallization from different solvent systems, demonstrating that crystallization conditions can influence which tautomer is isolated. The study of tautomerism is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. sci-hub.st
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5,6-dimethyl-4-hydroxypyrimidine |
| 2-amino-5,6-dimethylpyrimidin-4-one |
| 4-hydroxypyrimidine |
| morpholinopyrimidine-2,4(1H,3H)-dione |
| 2-morpholino-4-anilinoquinoline |
| 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine |
| 5,7-dimethylpyrazolo[1,5-a]pyrimidine |
| morpholinyl-pyridinone |
Positional and Substituent Effects on Biological Activity
The morpholine moiety is a common heterocyclic scaffold in medicinal chemistry, often regarded as a "privileged structure." Its inclusion in bioactive molecules is attributed to its favorable physicochemical, metabolic, and biological properties. The morpholine ring can enhance aqueous solubility, a desirable trait for drug candidates.
In the context of pyrimidinone derivatives, the morpholine ring, attached at the C2 position, plays a significant role in molecular recognition and binding. It can serve multiple functions:
Improving Pharmacokinetics: The morpholine group can improve the drug-like properties of a compound, contributing to better absorption and distribution.
Target Interaction: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, being weakly basic, can engage in ionic or hydrogen bonding interactions. These interactions can anchor the molecule within the binding site of a biological target, such as a kinase.
Integral Pharmacophore Component: In many instances, the morpholine ring is not merely a solubilizing group but an essential component of the pharmacophore, directly contributing to the compound's potency and selective affinity for a range of receptors and enzymes.
For example, in related 4-(phenylamino)pyrido[4,3-d]pyrimidines designed as kinase inhibitors, the addition of morpholino-containing side chains was shown to increase aqueous solubility while retaining high inhibitory activity. nih.gov
The two methyl groups at the C5 and C6 positions of the pyrimidinone ring are critical for defining the molecule's interaction with its biological targets, primarily by influencing its steric and electronic properties.
Hydrophobic Interactions: These methyl groups create a nonpolar, hydrophobic region on the molecule. This region can interact favorably with hydrophobic pockets within a target's binding site, such as the ATP-binding cleft of many protein kinases. Studies on related pyridopyrimidine kinase inhibitors suggest that the regions corresponding to the C5 and C6 positions often face a hydrophobic binding area where there is considerable steric freedom. nih.gov
Selectivity and Potency: The size and placement of these alkyl groups can be tuned to achieve selectivity for a specific target. While larger or different substituents might increase potency for one target, they could decrease it for another by causing steric clashes. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, the introduction of 5-alkyl substituents generally conferred selectivity for the Wee1 kinase over the c-Src kinase, although it came at the cost of absolute potency. nih.gov This highlights the trade-off between selectivity and potency that can be modulated by substitutions at this position.
The table below illustrates the conceptual impact of modifications at the C5 and C6 positions based on general SAR principles observed in related heterocyclic compounds.
| Substituent at C5/C6 | Expected Interaction | Potential Impact on Activity |
| -CH₃ (Methyl) | Hydrophobic interaction | Baseline potency and selectivity |
| -H (Hydrogen) | Loss of hydrophobic contact | Potential decrease in potency |
| -CH₂CH₃ (Ethyl) | Increased hydrophobic interaction | May increase potency or introduce steric hindrance |
| Cyclopropyl | Fills specific hydrophobic pocket | Potential for increased potency and selectivity |
The pyrimidinone core is structurally analogous to the nucleobases found in DNA and RNA, and its biological relevance is largely due to its hydrogen bonding capabilities. nih.govresearchgate.net The two nitrogen atoms within the pyrimidinone ring are central to this property.
Hydrogen Bond Donors and Acceptors: The pyrimidinone nucleus possesses both hydrogen bond donor (the N-H group) and acceptor (the lone pair electrons on the sp²-hybridized nitrogen) sites. This dual functionality allows the molecule to form strong, directional hydrogen bonds with amino acid residues in a target protein, mimicking the interactions of natural ligands like ATP.
Mimicry of Nucleobases: This ability to form specific hydrogen bond patterns is a key reason why pyrimidine derivatives are successful as kinase inhibitors. They can effectively compete with ATP for its binding site by replicating the crucial hydrogen bonds that ATP forms with the kinase hinge region.
The strength and geometry of these hydrogen bonds are fundamental to the molecule's binding affinity and, consequently, its biological activity.
The carbonyl group (C=O) at the C4 position is a prominent feature of the pyrimidinone ring and a critical hydrogen bond acceptor. Its oxygen atom, with its partial negative charge and lone pair electrons, readily participates in hydrogen bonding with hydrogen bond donor groups (like the amide N-H of a protein backbone) in a receptor's active site.
Any modification to this group would have a profound impact on the molecule's binding ability:
Removal of the Carbonyl: Eliminating the oxygen atom would remove a key hydrogen bond acceptor site, likely leading to a significant loss of binding affinity and biological activity.
Thionation (C=O to C=S): Replacing the carbonyl oxygen with a sulfur atom (a thione) would alter the electronic properties and hydrogen bonding capacity of that position. While sulfur can act as a hydrogen bond acceptor, these bonds are generally weaker and have different geometric requirements than those involving oxygen. This modification would be expected to reduce activity unless the target has a specific preference for a softer acceptor atom.
The importance of this group is highlighted in studies of related compounds where the carbonyl group is shown to form a critical hydrogen bond interaction with key amino acid residues in the target's binding site.
Elucidation of Pharmacophoric Features
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the SAR analysis of this compound and its derivatives, the key pharmacophoric features can be defined as follows:
Hydrogen Bond Acceptor: The carbonyl oxygen at C4.
Hydrogen Bond Acceptor: The sp² nitrogen atom in the pyrimidinone ring.
Hydrogen Bond Donor: The N-H group of the pyrimidinone ring.
Hydrophobic Region: The area defined by the C5 and C6 methyl groups.
Hydrogen Bond Acceptor / Solubilizing Group: The morpholine ring at the C2 position, which can also occupy a specific steric pocket.
These features collectively enable the molecule to fit into and interact with a specific biological target, such as the ATP binding site of a protein kinase, through a combination of directed hydrogen bonds and complementary hydrophobic interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrimidinone derivatives, QSAR models are valuable tools for predicting the activity of novel analogs and guiding the design of more potent compounds.
Various QSAR approaches have been applied to pyrimidine-containing molecules:
3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. For a series of morpholino-pyrimidine inhibitors, a robust 3D-QSAR model was developed. This model generated contour maps that visualized the regions where steric bulk, hydrophobic character, and electrostatic properties (positive or negative) would enhance or diminish biological activity, providing a clear roadmap for structural modification.
MLR and ANN: For other pyrimidine derivatives targeting kinases like VEGFR-2, models have been constructed using Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). These studies correlate calculated molecular descriptors (representing properties like topology, electronics, and hydrophobicity) with observed biological activity. Often, non-linear models like ANNs show superior predictive power compared to linear models like MLR, indicating complex relationships between structure and activity.
These modeling studies provide powerful insights that complement experimental SAR, accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Mechanistic Investigations and Biological Target Identification of 5,6 Dimethyl 2 Morpholino 4 1h Pyrimidinone
Enzyme Inhibition Studies and Kinetic Analysis
Initial investigations into the biochemical activity of 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone have centered on its potential as an enzyme inhibitor. The morpholinopyrimidine scaffold is a well-established pharmacophore in kinase inhibitor design, leading researchers to explore this compound's activity against several important enzyme families.
Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Modulation
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A number of clinically advanced PI3K inhibitors feature a morpholine (B109124) moiety, which is crucial for binding to the kinase domain. acs.org The oxygen atom of the morpholine group typically forms a hydrogen bond with the hinge region of the enzyme. acs.orgnih.gov
While direct kinetic data for this compound is not extensively available in the public domain, structure-activity relationship (SAR) studies of related 2-morpholino-pyrimidine derivatives have shed light on the potential for this compound class to act as potent dual PI3K/mTOR inhibitors. For instance, modifications at the C4 and C6 positions of the pyrimidine (B1678525) ring, as well as substitutions on the morpholine ring itself, have been shown to significantly influence inhibitory potency and selectivity against different PI3K isoforms (α, β, γ, δ) and mTOR.
One study on a series of 2-morpholino-pyrimidine derivatives identified compounds with potent inhibitory activity against PI3Kα and mTOR. The general structure of these inhibitors consists of a 2-morpholino-pyrimidine core, and while the specific 5,6-dimethyl substitution pattern of the subject compound is unique, the broader findings for the chemical class are relevant.
| Compound Class | Target(s) | Key Structural Features |
| 2-Morpholino-pyrimidines | PI3K, mTOR | Morpholine moiety for hinge binding, various substitutions at C4 and C6 for potency and selectivity |
| 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines | mTOR, PI3Kα | 6-arylureidophenyl substituents for potent mixed inhibition, 6-alkylureidophenyl for mTOR selectivity |
This table is interactive. Users can sort and filter the data.
Decaprenylphosphoryl-β-d-ribose 2′-Oxidase (DprE1) Targeting
DprE1 is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tuberculosis drugs. Several classes of DprE1 inhibitors have been identified, including compounds containing a morpholine-pyrimidine scaffold. These inhibitors can be either covalent or non-covalent. The role of DprE1 is to catalyze the epimerization of decaprenylphosphoryl-β-d-ribose (DPR) to decaprenylphosphoryl-β-d-arabinose (DPA), a crucial precursor for key components of the mycobacterial cell wall. nih.gov
While specific inhibitory data for this compound against DprE1 is not available, the established activity of related compounds suggests this could be a potential area for future investigation.
Other Enzyme Systems (e.g., LRRK2, IDO1, FGFR, PDE)
The broader chemical space of pyrimidinone derivatives has been explored for activity against a range of other enzyme targets. However, there is currently no specific published research detailing the inhibitory activity of this compound against Leucine-rich repeat kinase 2 (LRRK2), Indoleamine 2,3-dioxygenase 1 (IDO1), Fibroblast growth factor receptor (FGFR), or Phosphodiesterase (PDE) enzymes.
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, small molecules can exert their effects through binding to and modulating the function of cellular receptors. For instance, derivatives of 3,4-dihydropyrimidin-2(1H)-one have been identified as potent and selective antagonists of the A2B adenosine receptor. nih.gov While structurally distinct from the subject compound, this highlights the potential for the broader pyrimidinone scaffold to interact with G protein-coupled receptors (GPCRs).
To date, there are no specific studies published that have investigated the receptor binding profile of this compound.
Cellular Pathway Perturbation Analysis
The ultimate biological effect of a compound is determined by how it perturbs cellular pathways. Given the potential for this compound to inhibit the PI3K/mTOR pathway, it is plausible that it could impact downstream signaling events. Inhibition of this pathway would be expected to lead to a decrease in the phosphorylation of key downstream effectors such as Akt and S6 kinase, ultimately affecting processes like protein synthesis, cell growth, and survival. mdpi.com
A study of a dual PI3K/mTOR inhibitor, PF-04691502, in various cell lines demonstrated that inhibition of this pathway could modulate neuroinflammatory responses. mdpi.com While this was not with the specific compound of interest, it illustrates the cellular consequences of targeting this pathway.
Molecular Interaction Analysis (e.g., Metal Chelation Hypothesis)
The molecular interactions that govern a compound's binding to its biological target are fundamental to its mechanism of action. For many enzyme inhibitors, this involves a combination of hydrogen bonding, hydrophobic interactions, and sometimes, the chelation of metal ions in the active site.
There is currently no specific research available that explores the molecular interactions of this compound, including any potential for metal chelation, with its putative biological targets.
Studies on DNA Synthesis and Cell Cycle Progression Modulation
Currently, there is a notable absence of publicly available scientific literature detailing specific studies on the effects of this compound on DNA synthesis and cell cycle progression. While the broader class of pyrimidinone derivatives has been a subject of extensive research, leading to the discovery of compounds with significant biological activities, including the modulation of cell cycle-related targets, specific data for this compound remains elusive.
Investigations into structurally related compounds offer some context. For instance, certain pyrimidine-based molecules have been identified as inhibitors of key cell cycle regulators like Polo-like kinase 1 (PLK1), which plays a crucial role in mitosis. Similarly, other related heterocyclic compounds containing a morpholine moiety have been developed as inhibitors of the mammalian target of rapamycin (mTOR), a protein kinase that is central to cell growth and proliferation. However, it is crucial to emphasize that these findings pertain to different molecular entities and cannot be directly extrapolated to this compound.
Without dedicated research and published data, any discussion on how this compound influences DNA replication or the various phases of the cell cycle (G1, S, G2, M) would be purely speculative. The scientific community awaits future studies that may elucidate the specific biological targets and cellular effects of this particular compound.
Computational Chemistry and Molecular Modeling of 5,6 Dimethyl 2 Morpholino 4 1h Pyrimidinone
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein.
Identification of Key Binding Residues
Currently, there are no specific studies that identify the key amino acid residues involved in the binding of 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone to any particular protein target. Such an analysis would be foundational for understanding its mechanism of action and for designing more potent derivatives.
Prediction of Binding Modes and Affinities
Detailed predictions of the binding modes and the calculation of binding affinities for this compound with any specific biological target are not available in the current body of scientific literature. This information is critical for assessing the potential of a compound as a drug candidate.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are instrumental in assessing the stability of a ligand within a protein's binding site and understanding the dynamic nature of their interaction. For this compound, no specific MD simulation studies have been published that would elucidate its conformational preferences and the stability of its potential complexes with biological targets.
In Silico Screening and Virtual Library Design
In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. While pyrimidine (B1678525) scaffolds are frequently used in the design of virtual libraries for screening against various drug targets, there is no specific mention of virtual screening efforts centered around or including this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. Parameters such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps are valuable for understanding a molecule's chemical behavior. At present, there are no published quantum chemical calculations specifically for this compound.
Tautomeric Energy Landscape Analysis
Many pyrimidinone derivatives can exist in different tautomeric forms, which can significantly influence their biological activity. An analysis of the tautomeric energy landscape helps to determine the relative stability of these forms. For 2-amino-5,6-dimethylpyrimidin-4-one, a related compound, studies have shown the existence of different tautomers in the solid state. However, a specific tautomeric energy landscape analysis for this compound has not been reported.
Preclinical Biological Evaluation of 5,6 Dimethyl 2 Morpholino 4 1h Pyrimidinone in Research Models
Antiproliferative Activity in Cellular Research Models
No specific studies detailing the antiproliferative activity of 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone in cellular research models were identified. While related pyrimidine-morpholine hybrids have been investigated for their cytotoxic effects against various cancer cell lines, this data is not directly applicable to the specified compound. nih.gov
There is no available research data on the investigation of this compound for its antiproliferative effects on leukemia cell lines. Studies on other morpholino-containing heterocyclic compounds, such as 6-morpholino-purine derivatives, have shown activity in leukemia cells, but these findings cannot be extrapolated to the pyrimidinone core of the subject compound. mdpi.com
No published research was found that evaluates the efficacy of this compound in solid tumor cell lines. The antiproliferative activity of various other pyrimidine (B1678525) derivatives has been documented against cell lines such as breast (MCF-7), colon (SW480), and lung (A549) cancers, but specific data for this compound is absent from the current scientific literature. nih.govnih.gov
There are no specific studies available that describe the induction of apoptosis by this compound. Research into the apoptotic mechanisms of other pyrimidine-based compounds has been conducted, but these findings are not specific to the compound . nih.govnih.gov
Antimicrobial Activity Research
No dedicated research on the antimicrobial properties of this compound could be located. The broader class of pyrimidinone derivatives has been a subject of interest in the search for new antimicrobial agents. nih.gov
Specific studies on the antitubercular activity of this compound against Mycobacterium tuberculosis are not available in the reviewed literature. Research has been published on other pyrimidinone analogs, such as trifluoromethyl pyrimidinones (B12756618) and tetrahydrobenzo nih.govfrontiersin.orgthieno[2,3-d]pyrimidin-4-amine analogues, which have shown activity against Mtb, but this does not provide direct evidence for the efficacy of the specified compound. nih.govfrontiersin.orgnih.gov
No studies were found that specifically investigate the antibacterial activity of this compound against various bacterial strains. While research on dihydropyrimidinones and other morpholine-containing heterocycles has indicated activity against both Gram-positive and Gram-negative bacteria, there is a lack of data for the exact compound requested. nih.govfrontiersin.orgmdpi.com
Antifungal Studies
The pyrimidine scaffold, a core component of this compound, is a subject of significant interest in the development of novel antifungal agents. Research into pyrimidine derivatives has revealed that these compounds can exhibit notable activity against a range of fungal pathogens. For instance, various synthesized 2-amino-4-(1-naphthyl)-6-arylpyrimidines have been evaluated for their in vitro antifungal properties, with some analogues demonstrating effectiveness against the tested fungal strains. nih.gov Similarly, the development of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives has yielded compounds with potent fungicidal activity against plant pathogenic fungi, such as Sclerotinia sclerotiorum. nih.gov One particular derivative showed remarkable efficacy, comparable to commercial fungicides, and was found to impede fungal growth by disrupting cell membrane integrity and permeability. nih.gov
The morpholine (B109124) ring, also present in the subject compound, is a well-established pharmacophore in antifungal drugs. Morpholine-based antifungals, such as fenpropimorph (B1672530) and amorolfine, function by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov Specifically, they target sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase, leading to ergosterol depletion. nih.gov Studies on morpholino pyrimidinyl acetamides have also included screening for in vitro antifungal activity against clinically relevant strains like Aspergillus niger and Candida albicans. researchgate.net This dual heritage, combining a pyrimidine core with a morpholine substituent, suggests a rational basis for investigating the antifungal potential of this compound.
Table 1: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound Class | Fungal Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one derivatives | Sclerotinia sclerotiorum | Compound g22 exhibited an EC₅₀ value of 1.25 mg/L, comparable to the commercial fungicide boscalid. nih.gov | nih.gov |
| 2-amino-4-(1-naphthyl)-6-arylpyrimidines | Various fungal strains | Compounds 4b and 4e were identified as the most effective analogues against the tested fungi. nih.gov | nih.gov |
| Morpholino pyrimidinyl acetamides | Aspergillus niger, Candida albicans | Screened for in vitro antifungal activity. researchgate.net | researchgate.net |
Anti-inflammatory Activity in Experimental Models
Pyrimidine derivatives are extensively investigated for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory effects of these compounds are often evaluated in established experimental models of acute and chronic inflammation. mdpi.com A widely used model for acute inflammation is the carrageenan-induced paw edema test in rats, which mimics the exudative phase of inflammation. mdpi.comresearchgate.net In this model, the reduction in paw swelling after administration of a test compound, compared to a control group, indicates anti-inflammatory activity. scielo.org.mx Studies on various pyrimidine derivatives have demonstrated significant inhibition of edema in this model, with some compounds showing activity comparable or superior to standard drugs like acetylsalicylic acid. researchgate.netnih.gov
The formalin-induced paw edema model is also utilized, as it represents aspects of both acute and chronic inflammation. mdpi.com Furthermore, research on pyrazolo[3,4-d]pyrimidine derivatives has shown that they can suppress inflammation in models of acute hepatitis and arthritis. nih.gov The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, prostaglandins, and nuclear factor-κB (NF-κB). nih.govmdpi.com For example, specific pyrazolo[3,4-d]pyrimidines have been shown to be potent and selective inhibitors of the COX-2 enzyme. nih.gov
Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound Type | Experimental Model | Observation | Reference(s) |
|---|---|---|---|
| 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones | Carrageenan-induced rat paw edema | Most tested compounds exhibited anti-inflammatory activity; some were more active than acetylsalicylic acid. nih.gov | nih.gov |
| Pyrimidine derivatives | Carrageenan-induced rat paw edema | Activity was observed to increase with time following administration. researchgate.net | researchgate.net |
| Piperlotines (amide derivatives) | Carrageenan-induced mouse paw edema | Structure-activity relationship studies indicated that aromatic substitution patterns strongly influence anti-inflammatory activity. scielo.org.mx | scielo.org.mx |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1) | Collagen-induced arthritis & Serum-transfer arthritis | Significantly attenuated arthritis scores and joint inflammation in mouse models. nih.gov | nih.gov |
Antiviral Activity Research (e.g., against HIV-1, HBV)
The pyrimidine nucleus is a cornerstone in the development of antiviral drugs, particularly nucleoside analogues that act as reverse transcriptase inhibitors. nih.govmdpi.com This structural motif is found in numerous compounds investigated for activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). nih.govnih.gov Co-infection with HIV and HBV is common due to shared transmission routes, creating a need for therapies effective against both viruses. nih.gov
Research has focused on pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with many synthesized compounds showing potent antiviral activity against wild-type and resistant viral strains. nih.gov In the context of HBV, pyrimidine analogues are also explored as inhibitors of viral replication. mdpi.com For instance, a class of 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidines, which are derivatives of the pyrimidine nucleoside thymidine, were investigated as potential anti-HIV and anti-HBV agents. nih.gov Certain compounds in this series demonstrated potent activity against HIV-1, comparable to the reference drug Zidovudine (AZT). nih.gov One derivative, (5R,6R)-5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine, was also found to inhibit HBV replication. nih.gov These findings underscore the potential of the pyrimidine scaffold in designing dual-activity antiviral agents.
Table 3: Antiviral Activity of Selected Pyrimidine-Based Compounds
| Compound Class/Name | Target Virus(es) | Mechanism/Key Finding | Reference(s) |
|---|---|---|---|
| 5-halo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidines | HIV-1, HBV | The (5S,6S)-5-Br,6-OMe derivative showed anti-HIV-1 activity comparable to AZT. The (5R,6R)-5-Br,6-OMe derivative inhibited HBV replication. nih.gov | nih.gov |
| Pyrimidine NNRTIs | HIV-1 | Many compounds exhibited potent antiviral activity (EC₅₀ < 10 nM) against the HIV-1-IIIB strain. nih.gov | nih.gov |
| Tenofovir Disoproxil Fumarate (TDF) | HIV, HBV | A nucleotide reverse transcriptase inhibitor with significant activity against both wild-type and lamivudine-resistant HBV. natap.org | natap.org |
| Lamivudine | HIV, HBV | A synthetic nucleoside analogue that inhibits HBV and HIV reverse transcriptase. mdpi.com | mdpi.com |
Enzyme Functional Assays in Research Contexts
The structural features of this compound make it a candidate for interaction with various enzymes, a hypothesis supported by extensive research on related pyrimidinone and morpholine-containing compounds. Enzyme inhibition is a primary mechanism through which such molecules exert biological effects.
Notably, compounds with a 4-morpholino-pyrimidinone core have been identified as potent inhibitors of Phosphoinositide 3-kinases (PI3K), specifically the p110β isoform. nih.govresearchgate.net Structure-based optimization of fragment hits led to the development of lead compounds with high potency and selectivity for PI3K p110β over other isoforms. nih.gov Protein kinases are a major focus, with various pyrimidine-based scaffolds being developed as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase, Glycogen Synthase Kinase 3β (GSK3β), and c-Jun N-terminal kinases (JNKs). mdpi.commdpi.comnih.gov For example, docking studies have shown that certain pyrimidine derivatives can bind effectively to the active site of COX-2, an enzyme central to the inflammatory response. nih.gov The morpholine component is also associated with enzyme inhibition, particularly in the context of antifungal activity, where it targets enzymes in the fungal ergosterol biosynthesis pathway. nih.gov
Table 4: Enzyme Inhibition by Pyrimidine and Morpholine-Containing Compounds
| Compound Class | Target Enzyme(s) | Context/Key Finding | Reference(s) |
|---|---|---|---|
| 4-morpholino-pyrimidin-6-one derivatives | Phosphoinositide 3-kinase (PI3K) p110β | Identified as potent and selective inhibitors through structure-based fragment optimization. nih.govresearchgate.net | nih.govresearchgate.net |
| Pyrazolo[3,4-d]pyrimidines | Cyclooxygenase-2 (COX-2) | Derivatives showed potent inhibitory effect against COX-2 (IC₅₀ = 0.10–0.38 μM) with high selectivity over COX-1. nih.gov | nih.gov |
| Azaindolin-2-one derivatives | Glycogen Synthase Kinase 3β (GSK3β) | Compound (E)-2f showed 76.4% inhibition at 10 μM. mdpi.com | mdpi.com |
| Pyrazolo[1,5-a]quinazoline derivatives | Mitogen-activated protein kinases (JNK1, JNK2, JNK3) | Compounds exhibited micromolar binding affinities for JNK isoforms. mdpi.com | mdpi.com |
| Morpholine antifungals | Sterol Δ¹⁴ reductase, Sterol Δ⁷-Δ⁸ isomerase | Inhibit key enzymes in the fungal ergosterol biosynthesis pathway. nih.gov | nih.gov |
Future Research Directions and Academic Translational Potential of 5,6 Dimethyl 2 Morpholino 4 1h Pyrimidinone
Design and Synthesis of Advanced Analogues with Tuned Selectivity
Key synthetic strategies may involve:
Modification of the Pyrimidinone Core: Alterations to the dimethyl substituents at the 5 and 6 positions could influence steric interactions with target proteins.
Derivatization of the Morpholine (B109124) Ring: The morpholine moiety offers opportunities for introducing various functional groups to modulate physicochemical properties like solubility and membrane permeability.
Introduction of Chiral Centers: The incorporation of stereocenters can lead to enantiomerically pure analogues with potentially distinct biological activities and improved therapeutic indices.
These synthetic endeavors will be guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with optimized pharmacological profiles. researchgate.net
Exploration of Novel Therapeutic Research Areas for Pyrimidinone Scaffolds
The pyrimidinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Future research should aim to explore novel therapeutic applications for 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone and its analogues.
Promising areas for investigation include:
Oncology: Pyrimidine (B1678525) derivatives have shown efficacy as kinase inhibitors, which are crucial in cancer cell signaling pathways. nih.gov Analogues of this compound could be evaluated as inhibitors of novel cancer targets.
Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The pyrimidinone core can serve as a template for designing novel antibiotics or antivirals. mdpi.com
Neurodegenerative Disorders: Given the ability of some small molecules to cross the blood-brain barrier, the potential of pyrimidinone derivatives in treating diseases like Alzheimer's or Parkinson's warrants exploration. nih.gov
The following table summarizes potential therapeutic research areas for pyrimidinone scaffolds:
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Oncology | Protein Kinases (e.g., AURK, PLK) nih.gov | Inhibition of cell cycle progression in cancer cells. |
| Infectious Diseases | Bacterial or Viral Enzymes | Disruption of essential microbial metabolic pathways. mdpi.com |
| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes | Modulation of inflammatory responses. ijper.org |
| Neurodegenerative Diseases | CNS-active Receptors | Potential to modulate neurological pathways. nih.gov |
Integration with Advanced Delivery Systems Research
The therapeutic efficacy of a drug is often limited by its pharmacokinetic properties. Integrating this compound with advanced drug delivery systems can overcome challenges such as poor solubility and non-specific targeting.
Future research in this domain could focus on:
Nanoparticle Formulation: Encapsulating the compound in nanoparticles can enhance its stability, solubility, and bioavailability. cnr.itnih.gov
Targeted Drug Delivery: Conjugating the pyrimidinone derivative to targeting ligands, such as antibodies or peptides, can facilitate its selective accumulation in diseased tissues, thereby minimizing off-target effects.
Controlled-Release Systems: The development of formulations that provide sustained release of the compound can improve patient compliance and therapeutic outcomes.
Development of Chemical Probes for Biological Systems
Chemical probes are indispensable tools for elucidating complex biological processes. youtube.com The unique structure of this compound can be leveraged to develop novel chemical probes.
This can be achieved by:
Introducing Reporter Tags: Functionalizing the molecule with fluorescent dyes or affinity tags would enable the visualization and identification of its cellular targets.
Photoaffinity Labeling: The incorporation of photoreactive groups can allow for the covalent labeling and subsequent identification of binding partners. acs.org
These chemical probes would be instrumental in dissecting the mechanism of action of this compound and identifying new biological pathways for therapeutic intervention.
Collaborative Research Opportunities and Interdisciplinary Approaches
The successful translation of this compound from a laboratory curiosity to a clinical candidate will necessitate a collaborative and interdisciplinary approach.
Key collaborations would involve:
Medicinal Chemists and Biologists: To design and synthesize novel analogues and evaluate their biological activity.
Pharmacologists and Toxicologists: To assess the pharmacokinetic and safety profiles of lead compounds.
Clinicians and Pharmaceutical Scientists: To design and conduct clinical trials and develop appropriate drug formulations.
Such interdisciplinary collaborations will be crucial for accelerating the research and development process and maximizing the therapeutic potential of this promising pyrimidinone derivative.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5,6-dimethyl-2-morpholino-4(1H)-pyrimidinone?
- The compound is synthesized via multistep reactions involving cyclocondensation and functional group modifications. A one-pot synthesis approach, widely used for dihydropyrimidinone derivatives, can be adapted by reacting substituted β-keto esters with morpholine and urea derivatives under acidic conditions (e.g., HCl or acetic acid) . For example, intermediates like 2-amino-4,6-dimethyl nicotinamide (prepared from ethyl cyanoacetate) can undergo cyclization with aryl aldehydes or nitriles to form the pyrimidinone core . Morpholino substitution is typically introduced via nucleophilic substitution or coupling reactions using morpholine as a reagent .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H NMR (600 MHz, DMSO-d6) is essential for confirming substituent positions and hydrogen environments. Peaks for methyl groups (δ ~1.4–2.4 ppm) and morpholine protons (δ ~3.5–4.0 ppm) are diagnostic . LC-MS validates molecular weight and purity, while FT-IR identifies key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹) . X-ray crystallography may resolve structural ambiguities in crystalline derivatives .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH (e.g., ammonium acetate buffer, pH 6.5) and temperature (25–60°C) are recommended to assess degradation pathways . Storage at –20°C under inert atmosphere is advised to prevent oxidation of the morpholino group .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antibacterial vs. antioxidant efficacy) be systematically addressed?
- Discrepancies often arise from assay conditions (e.g., bacterial strain variability, antioxidant mechanism). A tiered approach is recommended:
- Dose-response curves : Establish IC50/EC50 values across multiple cell lines or bacterial strains .
- Mechanistic studies : Use ROS scavenging assays (e.g., DPPH, ABTS) for antioxidants and MIC assays for antibacterial activity .
- Structural analogs : Compare activity trends with derivatives lacking the morpholino or methyl groups to identify pharmacophores .
Q. What computational strategies predict the binding affinity of this compound to target proteins?
- Molecular docking (AutoDock Vina, Schrödinger) can model interactions with enzymes like dihydrofolate reductase or kinases. MD simulations (GROMACS) assess binding stability over time . Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants experimentally .
Q. How can reaction conditions be optimized to improve the yield of the morpholino-substitution step?
- DoE (Design of Experiments) methodologies identify critical parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
